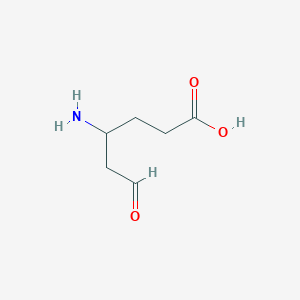
4-Amino-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency under mild conditions, typically involving incubation at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .
Industrial Production Methods: Industrial production of this compound often relies on the chemical synthesis from 2-hydroxycyclohexanone dimer. This process involves the use of hazardous compounds such as tetrahydrofuran as a solvent and sodium periodate as an oxidizing agent . enzymatic methods are being explored as safer and more cost-effective alternatives.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-amino-6-hydroxyhexanoic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products:
Oxidation: 6-Oxohexanoic acid.
Reduction: 4-Amino-6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of nylon precursors and other polymers.
Mecanismo De Acción
The mechanism of action of 4-amino-6-oxohexanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be converted to 6-oxohexanoic acid by ω-amino group-oxidizing enzymes, which catalyze the oxidative deamination of the amino group . This reaction is crucial in various metabolic pathways and industrial processes.
Comparación Con Compuestos Similares
6-Aminohexanoic acid: A precursor in the synthesis of 4-amino-6-oxohexanoic acid.
Adipic acid: Another hexanoic acid derivative used in polymer production.
4-Aminobutyrate: A shorter-chain analogue with similar functional groups.
Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
138191-42-1 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-amino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(3-4-8)1-2-6(9)10/h4-5H,1-3,7H2,(H,9,10) |
Clave InChI |
RZSYSQBZTMRDHO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CC=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


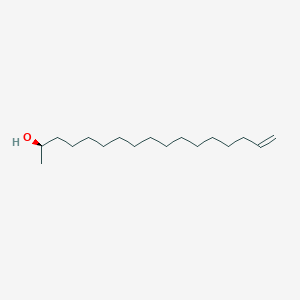
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
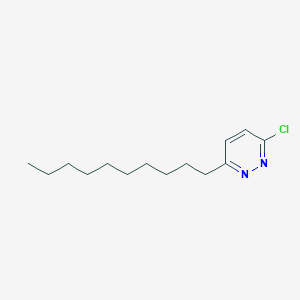
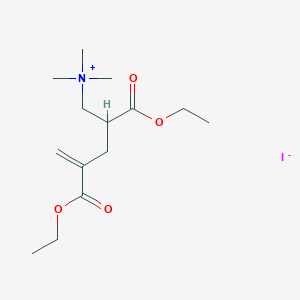
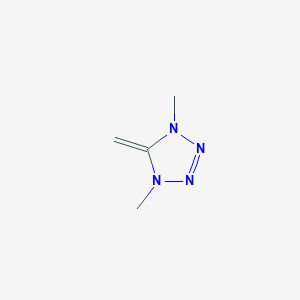
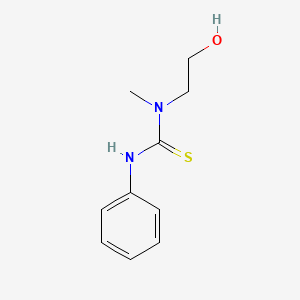

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
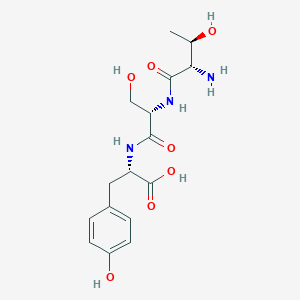

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
